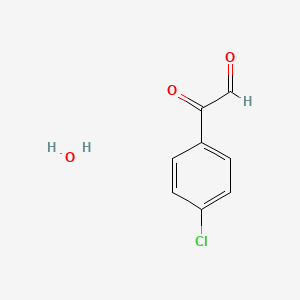

4-Chlorophenylglyoxal hydrate

Description

Significance of α-Keto Aldehydes and Their Hydrated Forms in Chemical Research

α-Keto aldehydes, also known as glyoxals, are organic compounds characterized by two adjacent carbonyl groups: a ketone and an aldehyde. ncert.nic.in This arrangement of functional groups imparts a high degree of reactivity and synthetic versatility, making them crucial intermediates and starting materials in a wide array of chemical transformations. britannica.com The carbonyl group is one of the most important functional groups in organic chemistry, and in α-keto aldehydes, the two electron-withdrawing carbonyl groups influence each other, leading to unique chemical properties. ncert.nic.in

The primary significance of α-keto aldehydes lies in their role as bifunctional electrophiles. Both the aldehydic and ketonic carbons are susceptible to attack by nucleophiles, allowing for the formation of a diverse range of products. jackwestin.com They are extensively used in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. rsc.orgrsc.org Furthermore, the presence of an α-hydrogen in many glyoxals allows for enolization, a process where a proton migrates to the carbonyl oxygen, forming an enol. britannica.comjackwestin.com This keto-enol tautomerism is fundamental to many of their reactions. britannica.comjackwestin.com

However, the high reactivity of α-keto aldehydes can also make them unstable and difficult to handle and store. This is where their hydrated forms, geminal diols (gem-diols), become particularly important. In the presence of water, the aldehyde functional group of an arylglyoxal readily undergoes hydration to form a stable, crystalline solid. This hydrate (B1144303), such as 4-chlorophenylglyoxal hydrate, effectively "protects" the reactive aldehyde, rendering the compound easier to manage. The hydration is a reversible equilibrium, and the reactive α-keto aldehyde can be regenerated in situ under appropriate reaction conditions. This stability and controlled release make arylglyoxal hydrates highly practical and sought-after reagents in synthetic chemistry. nih.gov

Historical Context of Arylglyoxal Chemistry and its Evolution

The study of α-dicarbonyl compounds has a rich history, with early synthesis experiments for related α-keto acids dating back to 1881. mdpi.com The evolution of their synthesis has seen the development of numerous methods over the decades, including Friedel-Crafts acylation and various oxidation techniques. mdpi.com The oxidation of α-hydroxy ketones has emerged as an efficient route to produce α-keto aldehydes. rsc.orgresearchgate.net

Historically, the utility of arylglyoxals was recognized in the preparation of dyes and other specialty chemicals. However, the last few decades have witnessed a significant expansion in their application, particularly driven by the advent of multicomponent reactions (MCRs). nih.govnih.gov MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become a cornerstone of modern synthetic efficiency and diversity-oriented synthesis. nih.gov Arylglyoxals, with their dual reactive sites, have proven to be exceptional substrates for MCRs, enabling the rapid assembly of complex heterocyclic libraries. rsc.orgrsc.org The continuous development of new catalytic systems and reaction protocols has further broadened the scope of arylglyoxal chemistry, solidifying its place as a vital sub-discipline within organic synthesis. nih.gov

Scope of Research on this compound within Synthetic and Mechanistic Frameworks

This compound is a specific arylglyoxal that has garnered attention in synthetic and mechanistic studies. The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. As an electron-withdrawing group, the chlorine atom enhances the electrophilicity of the two carbonyl carbons, making them more susceptible to nucleophilic attack compared to unsubstituted phenylglyoxal (B86788).

Research involving this compound primarily focuses on its application as a building block in the synthesis of various heterocyclic systems. nih.gov Its enhanced reactivity makes it a valuable substrate in reactions where other arylglyoxals might be less effective. For instance, it is used in one-pot multicomponent reactions to synthesize complex molecules like 4-aroyl- ncert.nic.inrsc.orgmdpi.comtriazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines. nih.gov

Mechanistic studies often employ substrates like this compound to probe reaction pathways and understand the electronic effects of substituents on reaction rates and outcomes. By comparing its reactivity with other electronically distinct arylglyoxals (e.g., those with electron-donating groups), chemists can elucidate the underlying mechanisms of complex transformations. These studies are crucial for the rational design of new synthetic methods and for optimizing existing ones. The compound serves as a valuable tool for exploring nucleophilic substitution and heterocyclization reactions. nih.gov

Physicochemical Properties of this compound

This table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | PubChem |

| Molecular Weight | 186.59 g/mol | nih.gov |

| Monoisotopic Mass | 186.0083718 Da | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOCXCVDVKZPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859932-64-2 | |

| Record name | 4-Chlorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenylglyoxal Hydrate and Its Precursors

Established Synthetic Pathways for Arylglyoxals

The generation of the arylglyoxal structure is a critical step in the synthesis of 4-chlorophenylglyoxal hydrate (B1144303). This typically involves the oxidation of a suitable precursor, most commonly a substituted acetophenone (B1666503).

Oxidation Reactions for α-Keto Aldehyde Moiety Formation

The conversion of an acetophenone derivative to an arylglyoxal necessitates the oxidation of the α-methyl group to an aldehyde. Several oxidative methods have been developed for this purpose.

One of the most classical and widely employed methods for the synthesis of α-dicarbonyl compounds from ketones is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant. adichemistry.comwikipedia.org This method is directly applicable to the synthesis of 4-chlorophenylglyoxal from 4-chloroacetophenone. The reaction is typically carried out by heating the ketone with a stoichiometric amount of SeO₂ in a solvent such as aqueous dioxane or ethanol (B145695). nrochemistry.comwikipedia.org

The mechanism of the Riley oxidation of a ketone is well-established and proceeds through several key steps. wikipedia.org Initially, the enol form of the ketone attacks the electrophilic selenium center of SeO₂. This is followed by a series of rearrangements and the elimination of water. A subsequent attack by a water molecule at the alpha position and the eventual liberation of elemental selenium (as red amorphous selenium) yields the desired 1,2-dicarbonyl product. wikipedia.org

Table 1: General Conditions for Selenium Dioxide Mediated Oxidation of Acetophenones

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 4-Chloroacetophenone or other substituted acetophenones | adichemistry.com |

| Oxidant | Selenium Dioxide (SeO₂) | adichemistry.comwikipedia.org |

| Solvent | Dioxane, Ethanol (often with a small amount of water) | nrochemistry.comnih.gov |

| Temperature | Reflux | nih.gov |

| Work-up | Filtration of precipitated selenium, followed by distillation or crystallization | nrochemistry.com |

While effective, the toxicity of selenium compounds necessitates careful handling and disposal procedures. adichemistry.com To mitigate this, catalytic versions of the Riley oxidation have been developed, employing a co-oxidant such as t-butyl hydroperoxide to regenerate the active selenium species, thus allowing for the use of only a catalytic amount of SeO₂. adichemistry.com

Given the hazardous nature of selenium compounds, alternative methods for the synthesis of arylglyoxals have been explored.

Dimethyl Sulfoxide (B87167) (DMSO) Based Oxidations: One notable alternative is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant. bch.ro This method typically involves the reaction of an α-haloketone, such as 2-bromo-4'-chloroacetophenone, with DMSO, often in the presence of a mild base like sodium bicarbonate, to yield the corresponding α-ketoaldehyde. bch.ro The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular redox reaction to give the desired product. More recent protocols have utilized microwave irradiation to accelerate this transformation. bch.ro In some cases, DMSO can be used to directly oxidize activated substrates to α-dicarbonyl compounds. organic-chemistry.org

Iodine-Mediated Reactions: Iodine has been employed as a catalyst or promoter in the synthesis of related dicarbonyl compounds and their derivatives. rsc.orgrsc.orgnih.gov For instance, iodine-mediated domino oxidative cyclization reactions of methyl ketones have been reported, suggesting the potential for iodine to facilitate the initial oxidation step required for glyoxal (B1671930) formation. nih.gov

Friedel-Crafts Type Reactions: In certain contexts, arylglyoxals can be involved in or synthesized through reactions bearing resemblance to Friedel-Crafts chemistry. For example, an iron(III) chloride-mediated intermolecular tandem reaction between anisole (B1667542) and an arylglyoxal has been reported, which involves a Friedel-Crafts alkylation followed by an oxidative annulation. nih.govnih.govresearchgate.net While this example illustrates a reaction of an arylglyoxal, it highlights the diverse reactivity of these compounds and the potential for related synthetic strategies. The Friedel-Crafts acylation is a well-known method for the synthesis of ketones, which are the precursors for glyoxal synthesis. youtube.comlibretexts.org

Hydration Processes in Glyoxal Synthesis

Arylglyoxals, including 4-chlorophenylglyoxal, readily exist in equilibrium with their hydrated forms, particularly in the presence of water. wikipedia.orghmdb.ca The hydrate, 4-chlorophenylglyoxal hydrate, is often a stable, crystalline solid that is more easily handled than the anhydrous liquid form. wikipedia.org The formation of the hydrate is a reversible nucleophilic addition of water to the aldehyde carbonyl group, resulting in a geminal diol. libretexts.org

The hydration of the aldehyde can be significantly accelerated by the presence of an acid catalyst. libretexts.orglibretexts.org The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. youtube.comlibretexts.org

Deprotonation: A final deprotonation step, typically by another water molecule or the conjugate base of the acid catalyst, yields the neutral geminal diol (the hydrate) and regenerates the acid catalyst. youtube.comlibretexts.org

This acid-catalyzed process is a key aspect of the chemistry of glyoxals in aqueous environments. researchgate.netmasterorganicchemistry.com

The hydration of the aldehyde can also be catalyzed by a base. libretexts.org In this mechanism, the roles of the nucleophile and the initial step are reversed compared to the acid-catalyzed pathway:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (⁻OH), being a much stronger nucleophile than water, directly attacks the carbonyl carbon of the aldehyde. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation by Water: The alkoxide intermediate is then protonated by a water molecule to give the geminal diol and regenerate the hydroxide catalyst. libretexts.org

The reaction of phenylglyoxal (B86788) hydrate with sodium hydroxide has been studied, providing insight into the behavior of these molecules under basic conditions. acs.org

Equilibrium Studies of Hydrate Formation

The formation of a hydrate from a glyoxal, such as 4-chlorophenylglyoxal, is an equilibrium process where the aldehyde group reacts with water to form a geminal diol. This equilibrium is influenced by several factors, including temperature, pressure, and the chemical environment. researchgate.netfrontiersin.org While specific thermodynamic data for this compound is not extensively detailed in the provided literature, the principles governing hydrate formation are well-established. researchgate.netmdpi.comnih.govmdpi.com The stability of the hydrate is often influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing effect of the chlorine atom in the para position of 4-chlorophenylglyoxal enhances the electrophilicity of the adjacent carbonyl carbon, thereby favoring the nucleophilic attack by water and stabilizing the hydrate form. The equilibrium can be shifted by altering the concentration of water in the system; for instance, dissolving the anhydrous glyoxal in water will drive the equilibrium towards the hydrate. orgsyn.org

Table 1: Factors Influencing Hydrate Formation Equilibrium

| Factor | Influence on Equilibrium (Glyoxal ⇌ Hydrate) | Rationale |

| Temperature | An increase in temperature generally shifts the equilibrium to the left, favoring the anhydrous glyoxal. | The formation of the hydrate is typically an exothermic process; thus, according to Le Chatelier's principle, lower temperatures favor the product. frontiersin.org |

| Water Concentration | An increase in water concentration shifts the equilibrium to the right, favoring the hydrate. | As a reactant in the hydration process, increasing the concentration of water drives the reaction forward. orgsyn.org |

| Pressure | Pressure has a more significant effect on gas hydrates but can influence the liquid-solid equilibrium to a lesser extent. researchgate.netfrontiersin.org | For condensed phases, the effect of pressure is generally less pronounced than that of temperature or concentration. |

| Substituent Effects | Electron-withdrawing groups on the phenyl ring increase the stability of the hydrate. | These groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. |

Specific Protocols for this compound Synthesis from Chlorinated Acetophenones

The oxidation of 4-chloroacetophenone using selenium dioxide (SeO₂) is a standard and effective method for preparing 4-chlorophenylglyoxal. du.ac.inoup.com This reaction, known as the Riley oxidation, specifically targets the α-methylene group adjacent to a carbonyl. du.ac.in A general procedure, adapted from the synthesis of phenylglyoxal, involves refluxing 4-chloroacetophenone with a stoichiometric amount of selenium dioxide in a suitable solvent, often aqueous dioxane or ethanol. orgsyn.orgresearchgate.net The reaction proceeds to yield the desired glyoxal, which upon workup in the presence of water, crystallizes as the hydrate. orgsyn.org

Table 2: Protocol for Synthesis of this compound

| Step | Procedure | Purpose |

| 1. Reaction Setup | In a three-necked flask equipped with a reflux condenser and stirrer, dissolve selenium dioxide in aqueous dioxane (e.g., 90% dioxane) with gentle heating (50-60°C). orgsyn.orgresearchgate.net | To create a homogeneous solution of the oxidizing agent. |

| 2. Addition of Substrate | Add 4-chloroacetophenone to the selenium dioxide solution. | To initiate the oxidation reaction. |

| 3. Reaction | Reflux the mixture with stirring for several hours (e.g., 4 hours). orgsyn.org | To allow the oxidation to proceed to completion. A black precipitate of elemental selenium will form. |

| 4. Isolation of Anhydrous Product | Decant the hot solution to separate it from the precipitated selenium. Remove the solvent (dioxane and water) by distillation under reduced pressure. orgsyn.org | To isolate the crude product from the reaction byproducts and solvent. |

| 5. Purification/Hydration | Distill the crude 4-chlorophenylglyoxal under vacuum. orgsyn.org To form the hydrate, dissolve the purified glyoxal in hot water and allow it to cool and crystallize. orgsyn.org | To obtain the pure anhydrous glyoxal and subsequently convert it to the stable, crystalline hydrate for storage and handling. |

Advanced Synthetic Strategies and Improvements

While the selenium dioxide oxidation is reliable, research continues to explore more efficient, safer, and scalable synthetic routes. These advanced strategies focus on improving selectivity, reducing waste, and optimizing conditions for potential industrial application from an academic viewpoint.

Considerations for Industrial Scale Synthesis (Academic Perspective)

Scaling up the synthesis of this compound from a laboratory to an industrial level presents several challenges and areas for academic investigation.

Reagent Toxicity and Waste : Selenium dioxide and its byproducts are toxic. du.ac.in A major consideration for industrial synthesis is the safe handling of these materials and the management of selenium-containing waste streams. The precipitation of elemental selenium during the reaction facilitates its removal, but recovery and recycling processes would be essential for a green and cost-effective industrial process.

Stoichiometric vs. Catalytic Oxidation : The traditional method uses a stoichiometric amount of selenium dioxide. orgsyn.orgresearchgate.net From an industrial and environmental perspective, developing a catalytic process would be highly advantageous. Research has explored using a catalytic amount of selenium dioxide in the presence of a co-oxidant, such as nitric acid, to create a redox cycle. researchgate.net This approach would significantly reduce the amount of selenium required.

Process Optimization : Maximizing the yield and purity of the product is paramount. This involves optimizing reaction parameters such as temperature, reaction time, solvent, and reactant ratios. For instance, studies on the oxidation of acetophenone have shown that yields can exceed 98% with optimized conditions. researchgate.net

Purification : On a large scale, purification by distillation followed by crystallization needs to be efficient. The stability of the hydrate form is an advantage, as it allows for purification and storage as a stable, crystalline solid, which is often easier to handle than the potentially polymerizable liquid anhydrous form. orgsyn.org

Reactivity and Reaction Mechanisms of 4 Chlorophenylglyoxal Hydrate

Nucleophilic Addition Reactions at Carbonyl Centers

The reactivity of 4-chlorophenylglyoxal hydrate (B1144303) is largely dictated by the presence of two adjacent carbonyl groups, an aldehyde and a ketone, which are highly susceptible to nucleophilic attack. The addition of a nucleophile to the electrophilic carbonyl carbon is a fundamental reaction of aldehydes and ketones. pressbooks.pubfiveable.me This process typically involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pub Subsequent protonation of the resulting alkoxide yields an alcohol.

In aqueous solutions, 4-chlorophenylglyoxal exists in equilibrium with its hydrate form. acs.orgnih.gov This reversible reaction involves the addition of water to the carbonyl group, forming a geminal diol. ksu.edu.saorganicchemistrytutor.com The stability of this hydrate is influenced by both steric and electronic factors of the carbonyl group. ksu.edu.sa The hydrate form of 4-chlorophenylglyoxal is crucial for its stability, as it prevents the polymerization that can occur with anhydrous glyoxals. vulcanchem.com The equilibrium generally favors the hydrate, especially with electron-withdrawing groups on the phenyl ring, which increase the electrophilicity of the carbonyl carbon. nih.gov

The hydration equilibrium can be influenced by reaction conditions. For instance, in the presence of a buffer like diazabicyclo[2.2.2]octane (DABCO), the rearrangement of the hemithioacetal formed from 4-chlorophenylglyoxal and β-mercaptoethanol is catalyzed. psu.edu

Table 1: Factors Affecting Hydration Equilibrium

| Factor | Effect on Hydrate Formation |

| Electron-withdrawing groups | Favors hydrate formation |

| Electron-donating groups | Disfavors hydrate formation |

| Steric hindrance | Disfavors hydrate formation |

Generally, aldehydes are more reactive towards nucleophilic addition than ketones. ksu.edu.sapressbooks.publibretexts.org This is attributed to two main factors:

Steric Effects: The single hydrogen atom attached to the aldehyde carbonyl group presents less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups of a ketone. pressbooks.publibretexts.org

Electronic Effects: The carbonyl carbon in an aldehyde is typically more electrophilic (carries a greater partial positive charge) than in a ketone. This is because aldehydes have only one electron-donating alkyl/aryl group, whereas ketones have two, which help to stabilize the partial positive charge on the carbonyl carbon. ksu.edu.salibretexts.org

In the case of 4-chlorophenylglyoxal, the aldehyde group is expected to be more reactive than the ketone group towards nucleophiles. The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of both carbonyl carbons.

Condensation and Cyclization Reactions

4-Chlorophenylglyoxal hydrate is a valuable precursor in the synthesis of various heterocyclic compounds through condensation and cyclization reactions. bibliomed.orgvulcanchem.com These reactions often involve the initial nucleophilic addition to one or both carbonyl groups, followed by an intramolecular cyclization and dehydration.

The reaction of arylglyoxals with ureas and thioureas is a well-established method for synthesizing nitrogen-containing heterocycles. researchgate.net For example, the condensation of this compound with ureas can lead to the formation of imidazolidinone derivatives. ontosight.ainih.govchemrxiv.org Research has shown that N-alkoxy-N'-phenylureas react with this compound in acetic acid to form cis-dihydroxyimidazolidin-2-one intermediates, which can then be dehydrated to yield imidazolidine-2,4-diones. dnu.dp.ua

Similarly, reactions with thioureas can produce 2-thioxo-imidazolidinone derivatives. scialert.net For instance, the reaction of 4-chlorophenylglyoxal with acetylthiourea has been used in one-pot, three-component reactions to synthesize thiazole (B1198619) derivatives. researchgate.netresearchgate.net

Hydantoins, which are structurally related to imidazolidinones, can also be synthesized from this compound. The reaction of arylglyoxals with N-hydroxyurea in an aqueous medium can proceed through the formation of 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones, which can then be converted to 5-aryl-3-hydroxyhydantoins. bibliomed.org Specifically, the interaction of 4-chlorophenylglyoxal with N-hydroxyurea can yield 5-(4-chlorophenyl)-3,4,5-trihydroxyimidazolidin-2-one, which upon heating, can form 5-(4-chlorophenyl)-3-hydroxyhydantoin. bibliomed.org

A single-step, enantioselective synthesis of 5-monosubstituted hydantoins has been achieved through the condensation of glyoxals, including 4-chlorophenylglyoxal, with ureas in the presence of a chiral phosphoric acid catalyst. canterbury.ac.nz This method has been shown to be effective for glyoxals bearing moderately electron-deficient aryl rings, such as 4-chlorophenylglyoxal, yielding the corresponding hydantoin (B18101) in high yield and enantiomeric ratio. canterbury.ac.nz

Mechanism of Hemiketal and Carbinolamine Formation

The formation of hemiketals and carbinolamines are fundamental nucleophilic addition reactions to the carbonyl groups of 4-chlorophenylglyoxal. The hydrate form, 2-(4-chlorophenyl)-2,2-dihydroxyacetaldehyde, is in equilibrium with the more reactive free dicarbonyl compound in solution. google.com

Hemiketal Formation: When an alcohol (R-OH) reacts with 4-chlorophenylglyoxal, a hemiacetal or hemiketal is formed. The mechanism is analogous to hydrate formation and can be catalyzed by either acid or base. researchgate.netlookchem.com

Acid Catalysis: A carbonyl oxygen is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbon. Subsequent deprotonation of the resulting oxonium ion by a weak base yields the neutral hemiketal. researchgate.netscribd.com

Base Catalysis: A strong base deprotonates the alcohol to form a more potent alkoxide nucleophile (RO⁻). The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which is then protonated by a protic solvent (like water or the alcohol itself) to give the final hemiketal. lookchem.com

Carbinolamine Formation: The reaction with a primary or secondary amine (RNH₂ or R₂NH) yields a carbinolamine, which is an intermediate in the formation of imines and enamines.

Nucleophilic Addition: The nitrogen atom of the amine performs a nucleophilic attack on a carbonyl carbon of the glyoxal (B1671930).

Proton Transfer: An intramolecular proton transfer occurs from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine. This carbinolamine is generally unstable and can either revert to the starting materials or, more commonly, eliminate a molecule of water (often under acidic conditions) to form an iminium ion, which then deprotonates to the final imine or enamine product.

Rearrangement Reactions

Glyoxalase System Analogues and Related Enzymatic Pathways

The glyoxalase system is a critical metabolic pathway in cells that detoxifies reactive α-oxoaldehydes like methylglyoxal. The system comprises two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and uses glutathione (B108866) (GSH) as a cofactor. 4-Chlorophenylglyoxal serves as a substrate in model studies that mimic the action of this enzymatic system.

In a non-enzymatic model of the Glyoxalase I reaction, 4-chlorophenylglyoxal first reacts with a thiol, such as β-mercaptoethanol or glutathione, to form a hemithioacetal. This hemithioacetal then undergoes a buffer-catalyzed rearrangement to an α-hydroxyacyl thiolester, analogous to the product formed by Glo1. Kinetic studies of this rearrangement with various substituted arylglyoxals, including the 4-chloro derivative, have been conducted to elucidate the mechanism. The reaction is subject to general base catalysis, and the rate-determining step is proposed to be the deprotonation at the C-1 carbon to form an enediol intermediate, which then rapidly ketonizes to the thiolester product.

Table 3: Kinetic Parameters for the Rearrangement of Arylglyoxal Hemithioacetals This table is generated based on data from model studies of the Glyoxalase I reaction.

| Arylglyoxal Substituent | k_cat (s⁻¹) | K_m (app) (M⁻¹) | Reference |

| 4-Chloro | 2.54 | 888 | |

| 4-Nitro | — | — | |

| 4-Trifluoromethyl | — | — |

These model studies are crucial for understanding the mechanism of the glyoxalase enzymes and for designing potential inhibitors that could have therapeutic applications, for example, in cancer therapy where cancer cells often exhibit high glyoxalase activity.

Influence of the Chloro-Substituent on Reactivity

The presence of a chlorine atom at the para-position of the phenyl ring in this compound significantly influences its reactivity. This influence can be broadly categorized into electronic and steric effects, which modulate the compound's behavior in various chemical transformations.

The chloro-substituent is moderately electron-withdrawing through induction, a consequence of its electronegativity, while it is electron-donating through resonance due to its lone pair of electrons. In the case of para-substituted phenyl compounds, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic perturbation has a profound impact on the kinetics and selectivity of reactions involving the glyoxal moiety.

The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbons in this compound. This increased electrophilicity generally leads to faster reaction rates in nucleophilic addition reactions. For instance, due to the presence of the electron-withdrawing ketone group, the aldehyde functionality of arylglyoxals is more reactive than that of simple aromatic aldehydes like benzaldehyde. researchgate.net

A quantitative understanding of these electronic effects can be achieved through linear free-energy relationships, such as the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the reaction of the substituted compound (4-chlorophenylglyoxal), k₀ is the rate constant for the unsubstituted compound (phenylglyoxal), ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent. wikipedia.orgdalalinstitute.com

For the chloro-substituent at the para position, the Hammett constant (σₚ) is +0.23, indicating its electron-withdrawing character. A positive ρ value for a reaction signifies that the reaction is accelerated by electron-withdrawing groups.

Kinetic studies on the reaction of a series of para-substituted phenylglyoxals with β-mercaptoethanol to form hemithioacetals have provided valuable data on the electronic influence of these substituents. The results demonstrate a clear correlation between the electron-withdrawing strength of the substituent and the reaction rate.

| Substituent (X) | σₚ | k_max (s⁻¹) | K_h (l mol⁻¹) |

|---|---|---|---|

| OCH₃ | -0.27 | - | - |

| CH₃ | -0.17 | 1.41 x 10⁻³ | 660 |

| H | 0 | 2.54 x 10⁻³ | 888 |

| Cl | +0.23 | 4.35 x 10⁻³ | 1050 |

| Br | +0.23 | 4.50 x 10⁻³ | 1100 |

| CF₃ | +0.54 | 1.15 x 10⁻² | 1500 |

| NO₂ | +0.78 | 2.50 x 10⁻² | 2100 |

The data in Table 1 clearly show that as the electron-withdrawing nature of the para-substituent increases (more positive σₚ value), both the maximum rate constant (k_max) and the equilibrium constant for hemithioacetal formation (K_h) increase. This is consistent with the chloro group enhancing the electrophilicity of the carbonyl carbons, thereby facilitating the nucleophilic attack by the thiol.

The influence of the chloro-substituent on selectivity, such as regioselectivity in addition reactions, is also significant. In reactions where two or more sites are available for nucleophilic attack, the electronic nature of the substituent can direct the incoming nucleophile. For instance, in electrophilic aromatic substitution reactions, the chloro group is known to be an ortho-, para-director. masterorganicchemistry.com However, in the context of nucleophilic additions to the dicarbonyl system of this compound, the primary electronic effect is the activation of both carbonyl groups towards nucleophiles. The relative reactivity of the aldehyde versus the ketone carbonyl can be influenced by the substituent, though typically the aldehyde remains more reactive.

Steric effects, arising from the spatial arrangement of atoms, can influence the rate and outcome of chemical reactions by hindering the approach of reactants. wikipedia.org In the case of this compound, the chloro-substituent is located at the para-position, which is remote from the reactive glyoxal moiety. Consequently, for many reactions, the direct steric hindrance from the chloro group itself is minimal.

In multicomponent reactions, where several molecules come together to form a complex product, the steric profile of each reactant is important. While para-substitution generally avoids the significant steric hindrance associated with ortho-substitution, the presence of the chloro group can still influence the conformational preferences of the molecule and its intermediates. chemrxiv.org This can, in turn, affect the stereoselectivity of the reaction, favoring the formation of one stereoisomer over another due to less sterically hindered transition states.

For example, in reactions where the aromatic ring of the phenylglyoxal (B86788) derivative needs to approach another bulky reactant, the van der Waals radius of the chloro atom (1.75 Å) compared to a hydrogen atom (1.20 Å) can be sufficient to disfavor certain orientations, thereby influencing the product distribution. While the electronic effects of the para-chloro group are often the dominant factor in determining reactivity, these more subtle steric considerations can become significant in finely-tuned chemical systems, such as in the design of selective catalysts or in asymmetric synthesis.

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Versatile Bifunctional Building Block

4-Chlorophenylglyoxal hydrate (B1144303), C₈H₇ClO₃, possesses two distinct electrophilic centers: the ketone carbonyl carbon and the aldehyde carbonyl carbon (which exists predominantly as a geminal diol in the hydrate form). organic-chemistry.orgnih.gov This dual reactivity allows it to react with one or two equivalents of various nucleophiles, making it a bifunctional reagent capable of forming complex organic structures in a controlled manner. researchgate.net Its utility as a building block is central to the synthesis of a variety of important molecular scaffolds.

The 1,2-dicarbonyl structure of 4-Chlorophenylglyoxal hydrate is ideally suited for the synthesis of nitrogen-containing heterocyclic compounds. These systems are foundational in medicinal chemistry and material science.

A primary application is in the synthesis of quinoxalines . Quinoxaline (B1680401) derivatives are significant as they form the core of various pharmacologically active agents. nih.gov The classical and efficient method for their preparation involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. organicreactions.org this compound serves as the 1,2-dicarbonyl component, reacting with ortho-phenylenediamines to yield 6-chloro-2-phenylquinoxaline (B3350066) derivatives. This reaction is often catalyzed and can proceed under mild conditions, such as at room temperature, to produce high yields of the desired heterocyclic product. nih.govnih.gov

Similarly, this compound can be used to construct imidazoles . The imidazole (B134444) ring is another crucial heterocycle in pharmaceuticals and functional materials. wikipedia.orgorganic-chemistry.org Synthetic strategies for creating substituted imidazoles often involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). nih.govtcichemicals.com In these syntheses, this compound provides two of the requisite carbon atoms for the imidazole ring.

| Reactant | Heterocyclic Product | Significance |

| o-Phenylenediamine (B120857) | Quinoxaline | Core of antitumor, antibacterial, and anti-HIV agents. nih.gov |

| Aldehyde + Amine + Ammonia Source | Imidazole | Foundational structure in medicinal chemistry and materials. wikipedia.orgnih.gov |

α-Keto acids and their derivatives, such as α-keto esters, are important intermediates in both biological pathways and chemical synthesis. nih.govwikipedia.org The aldehyde group of an aryl glyoxal (B1671930) can be selectively oxidized to a carboxylic acid. For instance, hot nitric acid or ozonolysis can convert glyoxal to glyoxylic acid. nih.gov Applying this principle, the aldehyde moiety of this compound can be oxidized to yield 4-chlorophenylglyoxylic acid, a valuable α-keto acid.

Furthermore, α-keto esters can be synthesized through various oxidative methods. rsc.orgresearchgate.net One approach involves the oxidative esterification of related ketone precursors. researchgate.net The reactivity of this compound makes it a suitable starting point for generating methyl or ethyl 4-chlorobenzoylformate through oxidation in the presence of the corresponding alcohol. These α-keto esters are key building blocks for more complex molecules, including α-hydroxy carboxylic acids. rsc.org

| Starting Material | Product Derivative | General Method |

| This compound | 4-Chlorophenylglyoxylic acid | Oxidation of the aldehyde group. nih.govnih.gov |

| This compound | Methyl 4-chlorobenzoylformate | Oxidative esterification in the presence of methanol. researchgate.net |

The synthesis of α-amino ketones is of significant interest due to the prevalence of this motif in medicinal chemistry. wikipedia.org The Strecker synthesis provides a classic method for producing amino acids from aldehydes or ketones. nih.govrsc.org This reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed. nih.gov this compound can act as the carbonyl component in a Strecker-type reaction. Reaction with ammonia and cyanide would form an α-aminonitrile at the aldehyde position, which upon controlled hydrolysis could yield an α-amino ketone derivative.

The creation of α-quaternary carbonyls—ketones with a fully substituted α-carbon—is a considerable synthetic challenge. nih.govwikipedia.org Modern catalytic methods have been developed for the enantioselective synthesis of α-quaternary ketones using acyl electrophiles and organometallic reagents. nih.govnih.gov The electrophilic nature of the carbonyl groups in this compound makes it a potential substrate for nucleophilic addition reactions that could establish such a quaternary center, for instance, through the addition of organometallic reagents to the ketone function.

Strategic Use in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The aldehyde/ketone functionality of this compound makes it an excellent candidate for prominent MCRs like the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgrsc.org The product is an α-acyloxy amide. When this compound is used as the carbonyl component, it reacts with a carboxylic acid and an isocyanide to rapidly generate a complex α-acyloxy amide structure, offering three points of molecular diversity in a single, atom-economical step. rsc.org

The Ugi reaction is an even more powerful four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. researchgate.netwikipedia.orgtcichemicals.com The reaction first forms an imine from the carbonyl compound and the amine, which then reacts with the isocyanide and carboxylic acid to produce a bis-amide. Utilizing this compound in an Ugi reaction allows for the creation of highly complex, peptide-like molecules in a one-pot synthesis, which is a valuable strategy in the generation of compound libraries for drug discovery. nih.gov

| Multicomponent Reaction | Components | Product Type from this compound |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy amide organic-chemistry.orgrsc.org |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide (α-acylamino carboxamide) wikipedia.orgtcichemicals.com |

Development of Novel Synthons Utilizing this compound Reactivity

A key aspect of a versatile building block is its ability to be converted into other useful synthetic intermediates, or synthons. The products derived from the reactions of this compound are often complex molecules that serve as new starting points for further chemical exploration.

For example, the heterocyclic products like 6-chloro-2-phenylquinoxalines are not merely final products but are themselves advanced synthons. They can be further functionalized on the phenyl or quinoxaline rings to create more elaborate structures for materials or pharmaceutical applications. Similarly, the α-keto acids and α-amino ketones generated from this compound are valuable precursors for synthesizing non-canonical amino acids and other biologically relevant molecules.

The complex amides produced via the Passerini and Ugi multicomponent reactions are particularly powerful as novel synthons. These products can contain multiple functional groups and stereocenters, providing a rich platform for subsequent transformations, including cyclization reactions to form new heterocyclic systems or for use in peptide and polymer chemistry. wikipedia.orgrsc.org Therefore, the strategic application of this compound reactivity opens pathways to a diverse array of advanced synthons, significantly broadening its utility in organic synthesis.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration State and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution. For 4-chlorophenylglyoxal hydrate (B1144303), NMR would be crucial in confirming the hydration of the aldehyde group and elucidating the connectivity of the atoms within the molecule.

¹H NMR Analysis of Hydrate and Anhydrous Forms

A ¹H NMR spectrum of 4-chlorophenylglyoxal hydrate would be expected to show distinct signals for the aromatic protons, the aldehydic proton (if any of the anhydrous form is present), and the gem-diol protons of the hydrated form. The aromatic protons on the chlorophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm) due to the para-substitution pattern. The key indicator of the hydrate would be the presence of signals corresponding to the two hydroxyl protons and the methine proton of the C(OH)₂ group. In contrast, the anhydrous form would exhibit a characteristic singlet for the aldehydic proton at a downfield chemical shift (typically δ 9-10 ppm).

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would anticipate signals for the two carbonyl carbons (one from the ketone and one from the hydrated aldehyde), as well as the aromatic carbons. The carbon of the gem-diol group in the hydrate would appear at a chemical shift indicative of a carbon single-bonded to two oxygen atoms (typically δ 90-100 ppm). The ketonic carbonyl carbon would be observed further downfield (typically δ 190-200 ppm). The signals for the aromatic carbons would be spread across the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the aromatic ring to the glyoxal (B1671930) moiety by showing correlations from the aromatic protons to the ketonic carbonyl carbon and the gem-diol carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the hydrated molecule (186.59 Da for C₈H₇ClO₃). nih.gov The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of water from the hydrated form, followed by fragmentation of the resulting 4-chlorophenylglyoxal.

| Technique | Expected Information |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Analysis of fragmentation patterns for structural clues. | |

| Isotopic pattern analysis to confirm the presence of chlorine. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the gem-diol and adsorbed water. A strong, sharp peak characteristic of the C=O stretching of the ketone group would be expected around 1680-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (gem-diol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=O (ketone) | 1680-1700 (strong) |

| C=C (aromatic) | 1400-1600 |

| C-Cl | 1000-1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. chemicalbook.com A single-crystal X-ray diffraction study of this compound would precisely determine the geometry of the molecule, confirming the presence of the gem-diol. It would also reveal details about the crystal packing and any hydrogen bonding networks involving the hydroxyl groups and the ketonic oxygen, which are crucial for understanding the solid-state properties of the compound.

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Hydration Equilibrium

The equilibrium between an α-ketoaldehyde like 4-chlorophenylglyoxal and its hydrate (B1144303) is a fundamental process, particularly in aqueous solutions. Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools to investigate the thermodynamics of this hydration reaction.

The equilibrium constant for this reaction is influenced by both electronic and steric factors. For 4-chlorophenylglyoxal, the presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring is expected to enhance the electrophilicity of the adjacent carbonyl carbon. This increased electrophilicity would favor the nucleophilic attack by water, thereby shifting the equilibrium towards the hydrated form.

Computational models can predict the Gibbs free energy change (ΔG) for the hydration reaction, which is directly related to the equilibrium constant (K_eq). A more negative ΔG indicates a more favorable hydration. It is anticipated that DFT calculations for a series of para-substituted phenylglyoxals would show a correlation between the electron-withdrawing nature of the substituent and the exergonicity of the hydration reaction.

Table 1: Theoretical Hydration Equilibrium Data for Analogous Aldehydes

| Aldehyde | Computational Method | Calculated ΔG (kcal/mol) | Predicted K_eq |

| Glyoxal (B1671930) | B3LYP/6-31G | -5.8 | 1.8 x 10^4 |

| Methylglyoxal | B3LYP/6-31G | -4.2 | 1.1 x 10^3 |

| Phenylglyoxal (B86788) | B3LYP/6-31G* | -3.5 | 3.5 x 10^2 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. For 4-chlorophenylglyoxal, this includes identifying transition states, intermediates, and the associated energy barriers for various transformations.

Transition State Analysis and Energy Profiles

The reactions of 4-chlorophenylglyoxal, such as nucleophilic addition or oxidation, proceed through specific transition states. Computational methods can locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.

For instance, in a nucleophilic addition reaction, the approach of the nucleophile to one of the carbonyl carbons of 4-chlorophenylglyoxal would be modeled. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O double bond. The energy profile would illustrate the energy changes along the reaction coordinate, from reactants to products, passing through the transition state. The electron-withdrawing 4-chloro substituent is expected to lower the energy of the transition state for nucleophilic attack, thereby accelerating the reaction compared to unsubstituted phenylglyoxal.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of reactants, transition states, and products.

For reactions involving charged or highly polar species, polar solvents can provide significant stabilization. In the case of the hydration of 4-chlorophenylglyoxal, a polar solvent like water is expected to stabilize the polar transition state, thus lowering the activation energy. Computational studies can quantify this effect by comparing the calculated energy profiles in the gas phase and in different solvents. These models can help in selecting the optimal solvent to achieve desired reaction outcomes.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For 4-chlorophenylglyoxal hydrate, MD simulations can provide insights into its solvation structure and the nature of its intermolecular interactions with water molecules.

An MD simulation would typically involve placing a molecule of this compound in a box of water molecules and solving Newton's equations of motion for all atoms in the system. The analysis of the resulting trajectories can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from a specific atom in the solute. The RDFs for the oxygen and hydrogen atoms of the gem-diol group would show distinct peaks corresponding to the hydrogen bonding interactions with the surrounding water molecules.

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between the solute and solvent, providing information on the lifetime and strength of these interactions.

Solvation Shell Structure: The simulations can characterize the structure of the water molecules in the first and second solvation shells around the this compound molecule.

These simulations are crucial for understanding how the molecule interacts with its aqueous environment, which is fundamental to its solubility, stability, and reactivity.

Structure-Reactivity Relationship Studies

The relationship between the chemical structure of a molecule and its reactivity can be systematically investigated using computational methods. For substituted phenylglyoxals, this often involves correlating reaction rates or equilibrium constants with electronic parameters that describe the effect of the substituents.

Hammett Studies and Electronic Descriptors

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. nih.govambeed.comchemsrc.com It takes the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction). chemsrc.com

For a reaction involving 4-chlorophenylglyoxal, a Hammett plot could be constructed by measuring the reaction rates for a series of para-substituted phenylglyoxals and plotting log(k/k₀) against the corresponding σ values. The sign and magnitude of the reaction constant, ρ, provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating substituents, indicating the development of positive charge.

Computational chemistry can be used to calculate electronic descriptors that correlate with the Hammett σ constants. These descriptors, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), can provide a more fundamental understanding of the electronic effects of substituents on reactivity.

Table 2: Hammett Substituent Constants (σp) for Common Para Substituents

| Substituent | σp Value |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Source: Data derived from general chemistry principles as specific literature for this compound was not found.

The positive σp value for the chlorine atom (+0.23) indicates its electron-withdrawing nature, which is expected to influence the reactivity of the carbonyl groups in 4-chlorophenylglyoxal.

Exploration of Biological Activities and Mechanistic Pathways Non Dosage Focused

Investigation of Antimicrobial Efficacy in Synthetic Derivatives

The core structure of 4-chlorophenylglyoxal hydrate (B1144303) serves as a scaffold for developing novel antimicrobial agents. Research into related compounds containing the 4-chlorophenyl group has demonstrated that strategic chemical modifications can lead to derivatives with significant antibacterial and antifungal properties.

Structure-activity relationship (SAR) studies reveal how a compound's chemical structure correlates with its biological activity. While direct SAR studies on 4-chlorophenylglyoxal hydrate derivatives are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. For instance, the introduction of a 4-chlorophenyl group into other heterocyclic scaffolds has been shown to be a key determinant of antimicrobial efficacy.

One study on a synthesized benzo[f]chromene derivative bearing a 4-chlorophenyl group at the 1-position demonstrated potent activity against a range of pathogenic microbes. mdpi.com The analysis suggested that the presence and position of the chlorophenyl moiety were critical for its ability to inhibit bacterial and fungal growth. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, indicating a broad spectrum of activity that can be attributed to its specific structural features. mdpi.com For example, it showed strong activity against E. coli and S. typhimurium (Gram-negative), S. aureus and B. subtilis (Gram-positive), and the fungus C. albicans. mdpi.com

Table 1: Antimicrobial Activity of a 4-Chlorophenyl-Containing Benzo[f]chromene Derivative Data sourced from a study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com

| Microorganism | Type | Inhibition Zone (mm) |

|---|---|---|

| S. aureus | Gram-positive Bacteria | 26 |

| B. subtilis | Gram-positive Bacteria | 24 |

| E. coli | Gram-negative Bacteria | 22 |

| S. typhimurium | Gram-negative Bacteria | 24 |

| A. fumigatus | Fungus | 18 |

| C. albicans | Fungus | 21 |

Similarly, studies on linezolid (B1675486) analogues have shown that substitutions on the aromatic ring system are detrimental to activity, suggesting that the specific electronic and steric properties of the 4-chlorophenyl group are important for target interaction. nih.gov

Enzyme Inhibition Studies and Ligand Binding Mechanisms

The reactivity of the dicarbonyl group in this compound makes it a candidate for interacting with various biological macromolecules, including enzymes.

The glyoxalase system, comprising the enzymes Glyoxalase 1 (Glo1) and Glyoxalase 2 (Glo2), is a critical detoxification pathway in cells. nih.gov Its primary function is to neutralize reactive α-oxoaldehydes, such as methylglyoxal, which are by-products of glycolysis. nih.gov Phenylglyoxal (B86788), a parent compound to 4-chlorophenylglyoxal, is a known substrate for the glyoxalase system. google.com The system metabolizes these aldehydes in a glutathione-dependent manner, converting them into less toxic D-lactate. nih.govgoogle.com Given this, this compound is also expected to be a substrate for and interact with the glyoxalase pathway. Dysregulation of this system can lead to an accumulation of toxic aldehydes, resulting in cellular damage and contributing to various pathologies. google.com

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been marked for destruction by ubiquitination. nih.govnih.gov Inhibiting the proteasome is a validated strategy in cancer therapy, as it can lead to the accumulation of regulatory proteins that trigger apoptosis (programmed cell death) in malignant cells. Research has shown that glyoxal (B1671930) and its derivatives can act as proteasome inhibitors. Treatment of cells with glyoxal leads to a decrease in the three major peptidase activities of the proteasome. This inhibition is believed to occur through the modification of lysine (B10760008) and arginine residues on proteasome subunits or other cellular proteins. Peptide aldehydes are a known class of proteasome inhibitors that can block the degradation of most cellular proteins. mdpi.comnih.gov As this compound is an aldehyde-containing compound, it falls into a chemical class with established proteasome-inhibiting potential, suggesting a plausible mechanism for inducing cytotoxicity in pathological conditions.

Bioconjugation Chemistry and Functionalization of Biomolecules

The specific reactivity of phenylglyoxal derivatives has been harnessed for advanced applications in bioconjugation, which is the chemical linking of two molecules, at least one of which is a biomolecule.

One of the most significant applications of phenylglyoxal derivatives is their ability to selectively target and react with the guanidinium (B1211019) group of arginine residues in proteins. This reaction is highly specific, even in the presence of other nucleophilic amino acids like lysine, cysteine, and histidine.

Researchers have developed a novel prosthetic group, 4-[18F]fluorophenylglyoxal ([18F]FPG), a close structural analog of this compound, for the purpose of radiolabeling proteins for Positron Emission Tomography (PET) imaging. Studies demonstrated that [18F]FPG could effectively and selectively label various proteins, including human serum albumin (HSA) and interleukins. The high selectivity for arginine was confirmed in blocking studies where the reaction was significantly inhibited only by an excess of free arginine, but not by other amino acids.

Table 2: Selectivity of [¹⁸F]FPG Bioconjugation with Human Serum Albumin (HSA) Data adapted from blocking studies on an analogous compound, 4-[18F]fluorophenylglyoxal.

| Condition | Blocking Amino Acid (30-fold excess) | Relative Conjugation Efficiency |

|---|---|---|

| Control | None | 100% |

| Blocking | Lysine | ~95% |

| Blocking | Histidine | ~90% |

| Blocking | Cysteine | ~98% |

| Blocking | Arginine | <20% |

Crucially, this conjugation process has a minimal impact on the biological function of the labeled protein. For example, the binding affinity (Kd) of interleukin-2 (B1167480) and interleukin-4 to their respective targets was only slightly altered after conjugation with [18F]FPG, demonstrating that the functional integrity of the protein is preserved. This arginine-selective bioconjugation represents a powerful tool for developing protein-based radiopharmaceuticals and other functionalized biomolecules.

Table 3: Impact of [¹⁸F]FPG Conjugation on Protein Binding Affinity (Kd) Data sourced from studies on an analogous compound, 4-[18F]fluorophenylglyoxal.

| Protein | Condition | Binding Affinity (Kd, nM) |

|---|---|---|

| Interleukin-2 (IL-2) | Native | 0.255 |

| [18F]FPG-Conjugated | 0.571 | |

| Interleukin-4 (IL-4) | Native | 0.105 |

| [18F]FPG-Conjugated | 0.273 |

Development of Biologically Relevant Scaffolds through this compound Chemistry

The versatility of this compound as a building block in organic synthesis stems from the reactivity of its 1,2-dicarbonyl moiety. This functionality allows for the construction of a wide array of heterocyclic structures, many of which form the core of biologically active molecules. The primary synthetic route involves the condensation reaction with various binucleophilic reagents, particularly diamines, leading to the formation of important scaffolds such as quinoxalines and imidazoles. These scaffolds are prevalent in medicinal chemistry due to their diverse pharmacological properties. nih.govsapub.org

The classical and most direct application of this compound is in the synthesis of quinoxaline (B1680401) derivatives. nih.govtsijournals.com This is typically achieved through the condensation reaction with o-phenylenediamines. The reaction proceeds efficiently, often under mild conditions, to yield 2-(4-chlorophenyl)quinoxaline (B3034421) derivatives. The substituents on the o-phenylenediamine (B120857) can be varied to produce a library of analogs with diverse electronic and steric properties, which is a common strategy in drug discovery to modulate biological activity. sapub.orgnih.gov

The general reaction scheme involves the condensation of this compound with a substituted o-phenylenediamine. The reaction is often catalyzed by a mild acid and can be performed in various solvents, including ethanol (B145695) or even under microwave irradiation to accelerate the reaction time and improve yields. tsijournals.com

Beyond simple quinoxalines, the reactivity of this compound can be harnessed to create more complex, fused heterocyclic systems. For instance, by employing different diamine precursors or through multi-component reactions, it is possible to synthesize a variety of scaffolds with potential biological relevance. These reactions offer a straightforward entry to novel chemical entities for biological screening. rsc.org

The following tables summarize the synthesis of representative biologically relevant scaffolds derived from this compound.

Table 1: Synthesis of 2-(4-chlorophenyl)quinoxaline Derivatives

This table illustrates the synthesis of various quinoxaline derivatives through the condensation of this compound with substituted o-phenylenediamines. The variation in substituents on the diamine allows for the exploration of structure-activity relationships.

| Diamine Reactant | Product | Reaction Conditions |

| o-Phenylenediamine | 2-(4-chlorophenyl)quinoxaline | Ethanol, reflux |

| 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(4-chlorophenyl)quinoxaline | Acetic acid, room temperature |

| 4-Nitro-1,2-phenylenediamine | 6-Nitro-2-(4-chlorophenyl)quinoxaline | Microwave irradiation |

Table 2: Synthesis of Fused Heterocyclic Systems

This table showcases the synthesis of more complex heterocyclic structures, demonstrating the versatility of this compound in constructing diverse molecular architectures.

| Reactant(s) | Product | Reaction Type |

| 2,3-Diaminopyridine | 2-(4-chlorophenyl)pyrido[2,3-b]pyrazine | Heteroaromatic condensation |

| Naphthalen-2,3-diamine | 2-(4-chlorophenyl)benzo[g]quinoxaline | Annulation reaction |

| Ethylenediamine, Benzylamine, Isocyanide | Multi-component product | Ugi-type reaction |

Future Directions and Emerging Research Avenues

Novel Catalytic Approaches for Selective Transformations

The development of novel catalytic systems is crucial for harnessing the synthetic utility of 4-chlorophenylglyoxal hydrate (B1144303) by enabling selective transformations of its reactive sites. Future research will likely focus on designing catalysts that can differentiate between the aldehyde and ketone moieties, leading to highly specific products.

Key areas of investigation include:

Organocatalysis: Chiral amines and phosphines could be employed to selectively activate one carbonyl group over the other for asymmetric reactions.

Metal Catalysis: Transition metal complexes, particularly those of copper, palladium, and rhodium, offer opportunities for novel cross-coupling and addition reactions.

Biocatalysis: The use of enzymes, such as aldolases or transketolases, could provide unparalleled selectivity and efficiency under mild, environmentally friendly conditions.

The goal is to develop a catalytic toolbox that allows chemists to precisely control the reactivity of 4-chlorophenylglyoxal hydrate, thereby streamlining the synthesis of complex molecules.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance generation, are increasingly important in chemical manufacturing. researchgate.net The integration of this compound into continuous flow chemistry systems represents a significant step towards more sustainable and efficient production methods. rsc.org

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. nih.gov For reactions involving this compound, a flow setup could:

Minimize the formation of side products by precisely controlling reaction time and temperature.

Enable the safe use of hazardous reagents or high-pressure conditions. nih.gov

Facilitate in-line purification and analysis, reducing downstream processing efforts.

Future work will focus on developing robust flow protocols for the synthesis and subsequent transformation of this compound, utilizing eco-friendly solvents and energy-efficient conditions to align with green chemistry principles. orientjchem.orgmdpi.com

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Principle of Green Chemistry | Application in this compound Chemistry | Potential Benefit |

|---|---|---|

| Prevent Waste | Develop high-yield, atom-economical reactions. researchgate.net | Reduced chemical waste and lower disposal costs. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or ionic liquids as reaction media. orientjchem.org | Minimized environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employing microwave-assisted or ultrasonic methods to reduce reaction times and energy consumption. mdpi.com | Lower energy costs and smaller carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based routes for the synthesis of precursors. | Reduced reliance on fossil fuels and enhanced sustainability. |

Advanced Material Science Applications

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. C-glycosides, which can be synthesized from related starting materials, have been explored in materials chemistry. nih.gov The reactivity of the aldehyde and ketone groups allows for various polymerization strategies, including polycondensation and addition reactions.

Potential material science applications include:

High-Performance Polymers: Incorporation of the rigid chlorophenyl group could enhance the thermal stability and mechanical properties of polymers.

Functional Materials: The carbonyl groups can serve as handles for post-polymerization modification, allowing for the introduction of specific functionalities for applications in sensors, membranes, or responsive materials.

Biomaterials: As a building block for protein degraders, it holds potential for creating functional biomaterials that can interact with biological systems in a controlled manner. calpaclab.com

Research in this area will involve the synthesis and characterization of new polymers derived from this compound and the evaluation of their properties for specific high-tech applications.

Further Elucidation of Complex Reaction Intermediates and Pathways

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The compound exists in equilibrium with its dehydrated form, and the hydrate form itself can influence reactivity. nih.gov

Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to:

Characterize transient intermediates, such as hemiacetals, gem-diols, and Schiff bases, that are formed during reactions. nih.gov

Investigate the influence of factors like pH and solvent on the hydration equilibrium and reaction pathways. nih.gov

Map the energy profiles of different reaction pathways to predict product distributions and identify rate-determining steps. researchgate.net

These studies will provide fundamental insights into the reactivity of α-ketoaldehydes and guide the rational design of new synthetic methods.

Table 2: Likely Reaction Intermediates of this compound

| Intermediate | Preceding Reactant Type | Description | Relevant Research Context |

|---|---|---|---|

| Gem-diol | Water | The hydrated form of the aldehyde or ketone carbonyl group. The compound itself is a hydrate of the aldehyde. | Hydration equilibria are crucial in governing product distribution in reactions of glyoxals. nih.gov |

| Schiff Base (Imine) | Primary Amine | Formed by the condensation of a carbonyl group with a primary amine. | A plausible route for the formation of adducts with biological molecules like nucleobases. nih.gov |

| Hemiacetal/Hemiketal | Alcohol | Addition of an alcohol to the aldehyde or ketone group, respectively. | Common intermediates in reactions with alcohol solvents or hydroxyl-containing reagents. |

| Enolate | Base | Formed by deprotonation of the α-carbon, enabling aldol-type reactions. | Key intermediate for C-C bond formation at the carbon between the carbonyls. |

Exploration of New Biological Targets and Mechanistic Insights

Derivatives of this compound hold promise as biologically active molecules. The compound is classified as a building block for protein degraders, indicating its utility in the development of therapeutics that can eliminate disease-causing proteins. calpaclab.com Furthermore, related heterocyclic structures, such as 1,2,4-triazoles synthesized from similar precursors, have shown significant activity as enzyme inhibitors. nih.gov

Future research in this domain will focus on:

Design and Synthesis of Novel Derivatives: Creating libraries of compounds derived from this compound for screening against a wide range of biological targets.

Target Identification: Identifying the specific proteins or enzymes with which these derivatives interact to elicit a biological response. For example, derivatives could be designed as inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4). nih.gov

Mechanistic Pharmacology: Investigating the molecular mechanisms of action, such as the formation of covalent adducts with amino acid residues (e.g., arginine, cysteine) or nucleobases in DNA, similar to the reactions observed with methylglyoxal. nih.gov

This exploration could lead to the discovery of new drug candidates for various diseases, including metabolic disorders, cancer, and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for preparing 4-chlorophenylglyoxal hydrate in laboratory settings?

- Methodological Answer : this compound is synthesized via condensation reactions using aryl glyoxal precursors. A typical protocol involves reacting 4-chlorophenylglyoxal with substituted ureas (e.g., N-ethoxy-N’-phenylurea) in acetic acid at 26–27°C for 219 hours, yielding diastereomeric imidazolidinones and diones . Purification is achieved using flash chromatography (e.g., 90:10 hexane–EtOAc) or acid treatment (e.g., p-toluenesulfonic acid) to isolate the final product .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Note: Evidence for safety protocols in the provided sources refers to structurally similar compounds (e.g., 3-chlorophenylglyoxal hydrate), but analogous precautions apply .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy in solvents like CD₃CN is standard for structural validation. For example, ¹H and ¹³C NMR can distinguish diastereomers (e.g., cis- vs. trans-4,5-dihydroxyimidazolidinones) and confirm hydrate formation . Mass spectrometry (MS) further verifies molecular weight .

Advanced Research Questions

Q. What factors influence the diastereoselectivity of this compound in hydantoin-forming reactions?

- Methodological Answer : Reaction time, temperature, and substituents on urea derivatives critically affect diastereomer ratios. For instance, with N-ethoxy-N’-phenylurea, a 219-hour reaction at 26°C yields an 85:10:5 ratio of cis-dihydroxy, trans-dihydroxy, and dione products. Extended reaction times or acid catalysis (e.g., p-toluenesulfonic acid) drive dehydration toward dione formation .

Q. How can enantioselective synthesis of hydantoins be achieved using this compound?

- Methodological Answer : Chiral acid catalysts (e.g., (R)-BINOL-derived phosphoric acids) enable enantioselective condensation with ureas. In one study, reacting this compound with 1,3-dibenzylurea for 40 hours under chiral catalysis produced hydantoins with 97% yield and 91:9 enantiomeric ratio (e.r.) .